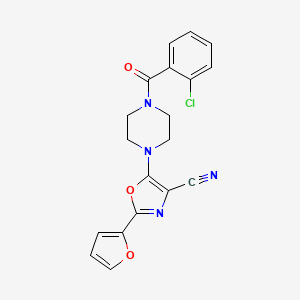

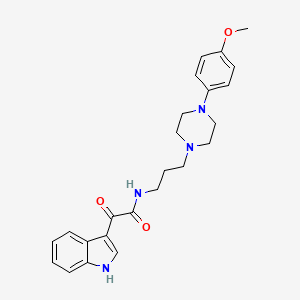

![molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2](/img/structure/B2569718.png)

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde” is an organic molecule that contains an indole ring, a bromophenyl group, and a sulfanyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The bromophenyl group is a phenyl ring with a bromine atom attached, and the sulfanyl group (-SH) is similar to a hydroxyl group (-OH) but with a sulfur atom instead of oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the bromophenyl group, and the sulfanyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .Scientific Research Applications

Heterocycle Synthesis : Indole derivatives serve as precursors for synthesizing complex heterocycles like furoindoles and furanoindoles. These compounds are synthesized through multi-step processes involving protection, lithiation, and cyclization steps. The significance of these heterocycles is attributed to their potential biological activities (Gribble et al., 2002), (Pchalek et al., 2021).

One-Pot Synthesis : Efficient one-pot methods are developed for synthesizing sulfanyl-sulfinyl(or sulfonyl)-indoles. This process is important for generating structural diversity and complexity in a single reaction setup (Kobayashi et al., 2013).

Catalysis Applications : Indole derivatives are used in the synthesis of Schiff bases with an indole core. These compounds, upon reaction with certain reagents, form complexes that are utilized as catalysts in coupling and allylation reactions. This demonstrates their utility in facilitating chemical transformations (Singh et al., 2017).

Green Synthetic Routes : Environmentally friendly methods, such as the grindstone method, are employed for preparing knoevenagel condensed products of indole-3-carbaldehydes. This approach is favored for its advantages like excellent yields, short reaction times, and environmental sustainability (Yogita Madan, 2020).

Intramolecular Annulation : Intramolecular annulation techniques are used to convert N-substituted indole-3-carboxaldehydes into gamma-carboline derivatives. This method showcases the versatility of indole derivatives in synthesizing polycyclic compounds (Zhang & Larock, 2003).

Gold-Catalyzed Cycloisomerizations : Indole derivatives are subjected to gold-catalyzed cycloisomerizations, showcasing their reactivity and providing a method for synthesizing structurally diverse compounds (Kothandaraman et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, the presence of the bromine atom could potentially make this compound toxic if ingested or inhaled .

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFJXKOJJLXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)

![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)

![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)

![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)